molecular formula C17H15N3O3S B5509172 N-(4-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(4-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B5509172
M. Wt: 341.4 g/mol
InChI Key: ANBCYFDQADWBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridazinone core substituted with a thiophene moiety and an N-(4-methoxyphenyl)acetamide side chain. Its structural uniqueness lies in the combination of a pyridazinone ring (a six-membered di-aza heterocycle) and a thiophene group, which distinguishes it from other acetamide-based compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-13-6-4-12(5-7-13)18-16(21)11-20-17(22)9-8-14(19-20)15-3-2-10-24-15/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBCYFDQADWBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the thiophene ring: This step involves the reaction of the pyridazinone intermediate with thiophene derivatives under suitable conditions.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

The target compound’s pyridazinone-thiophene scaffold contrasts with structurally related compounds:

  • Quinazoline Sulfonyl Analogues: Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (compound 38 in ) replace the pyridazinone core with a quinazoline ring, enhancing sulfonyl group interactions but reducing π-conjugation with the thiophene moiety .
  • Piperazinyl Pyridazinones: Derivatives like N’-(3-methoxybenzylidene)-2-(6-oxo-3-(4-(4-fluorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (compound 19 in ) substitute thiophene with fluorophenyl-piperazine, altering steric bulk and hydrogen-bonding capacity .
Table 1: Structural Comparison of Key Analogues
Compound ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyridazinone Thiophen-2-yl, 4-methoxyphenyl Not reported Not reported
Compound 38 Quinazoline sulfonyl Pyrrolidinyl, 4-methoxyphenyl ~500 (estimated) Not reported
Compound 19 Pyridazinone 4-Fluorophenylpiperazinyl 487 202–203
Compound 8a Pyridazinone 4-Methylthiobenzyl, 4-bromophenyl 458.37 Not reported

Pharmacological Activity

Anticancer Potential
  • Quinazoline Sulfonyl Derivatives : Compounds 38–40 () exhibit potent activity against HCT-1, MCF-7, and PC-3 cancer cells (IC₅₀ < 10 µM), attributed to sulfonyl group interactions with kinase domains .
Enzyme Inhibition and Metabolic Effects
  • N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives: Compounds 3a–3c () inhibit enzymes with IC₅₀ values of 69–87 µM and reduce blood sugar levels in diabetic models by 17.5–25.1%. The target compound’s pyridazinone-thiophene system could modulate similar pathways but with distinct kinetics due to altered lipophilicity .

Key Differentiators

  • Metabolic Stability : Compared to morpholinyl or piperazinyl analogues (), the thiophene moiety may reduce susceptibility to oxidative metabolism.
  • Solubility : The absence of polar sulfonyl or piperazine groups (common in analogues) could lower aqueous solubility, necessitating formulation adjustments for bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.